N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(trifluoromethyl)benzamide

medicinal chemistry structure-activity relationship physicochemical property optimization

Procure this unique meta-CF3 indanylbenzamide to access a pharmacophore not available in common para-substituted libraries. The compound combines a tertiary 1-hydroxy indane H-bond donor, a flexible methylene linker, and a metabolically stable meta-trifluoromethyl group. This electronic signature differentiates it from para-OCF3 (CAS 1396847-81-6) and bromo (CAS 1351607-61-8) analogs, enabling rigorous SAR dissection. Ideal for CNS drug discovery, kinase profiling (e.g., Eurofins KinaseProfiler), and serine hydrolase ABPP. Order now to benchmark your indanyl benzamide chemotype.

Molecular Formula C18H16F3NO2
Molecular Weight 335.326
CAS No. 1351661-98-7
Cat. No. B2571104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(trifluoromethyl)benzamide
CAS1351661-98-7
Molecular FormulaC18H16F3NO2
Molecular Weight335.326
Structural Identifiers
SMILESC1CC(C2=CC=CC=C21)(CNC(=O)C3=CC(=CC=C3)C(F)(F)F)O
InChIInChI=1S/C18H16F3NO2/c19-18(20,21)14-6-3-5-13(10-14)16(23)22-11-17(24)9-8-12-4-1-2-7-15(12)17/h1-7,10,24H,8-9,11H2,(H,22,23)
InChIKeyXLHLPATWAZKUAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline Profile for N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(trifluoromethyl)benzamide (CAS 1351661-98-7)


N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(trifluoromethyl)benzamide (CAS 1351661-98-7, PubChem CID 71782154) is a synthetic, drug-like small molecule (MW 335.3 g/mol, C18H16F3NO2) comprising a 1-hydroxy-2,3-dihydro-1H-indene scaffold linked via a methylene bridge to a 3-(trifluoromethyl)benzamide moiety [1]. The compound is offered as a screening compound by Life Chemicals (catalog F5857-5405) [2] and other vendors for early-stage drug discovery. Its structural design places it within the broader class of indanyl/indenyl benzamides, a privileged scaffold family associated with kinase inhibition (e.g., ROCK IC50 32.2 nM for a related indenyl benzamide) [3], MAGL/FAAH modulation [4], and agricultural fungicide applications [5]. Critically, no primary publication or patent unambiguously assigning a specific biological target or quantitative activity value to this precise compound was identified as of the search date.

Why Generic Substitution Risks Failure: Structural Nuances Differentiating N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(trifluoromethyl)benzamide from Surface-Level Analogs


Interchanging N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(trifluoromethyl)benzamide with a superficially similar analog is inadvisable without quantitative justification. The compound uniquely pairs three pharmacophoric features—a tertiary 1-hydroxy group on the indane ring (providing both a hydrogen bond donor and a stereogenic center), a methylene linker introducing conformational flexibility between the indane and benzamide, and a meta-positioned trifluoromethyl group on the benzamide ring. Altering any single feature dramatically shifts the physicochemical profile: replacing meta-CF3 with para-OCF3 (as in CAS 1396847-81-6) increases molecular weight and alters hydrogen bond acceptor count [1]; replacing the CF3 group with bromine (CAS 1351607-61-8) eliminates the strong electron-withdrawing and lipophilic contributions of fluorine [2]; and relocating the indane attachment point from the 1-hydroxy-methyl to the 1-amino position (e.g., indanyl ROCK inhibitors) fundamentally changes the hydrogen bonding network and target engagement potential [3]. Class-level evidence demonstrates that even minor substitution changes on indanyl benzamide scaffolds can shift biological activity profiles between kinase inhibition, endocannabinoid system modulation, and antifungal activity [4].

Quantitative Differentiation Evidence Guide: N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(trifluoromethyl)benzamide vs. Closest Analogs


Meta-CF3 vs. Para-OCF3 Substitution: Lipophilicity and Electronic Profile Comparison

The target compound carries a meta-substituted -CF3 group on the benzamide ring, whereas the closest commercially available analog (CAS 1396847-81-6) bears a para-substituted -OCF3 group. Computed XLogP3 for the target compound is 3.1 [1], while the para-OCF3 analog has a higher molecular weight (351.11 vs. 335.11 Da) and an additional hydrogen bond acceptor atom (the ether oxygen of -OCF3) [2]. The meta-CF3 positioning generates a stronger electron-withdrawing inductive effect (-I) localized at the 3-position, whereas para-OCF3 introduces competing resonance (+M) contributions. This difference directly influences the acidity of the amide N-H, the electron density distribution across the benzamide ring, and consequently, target binding interactions.

medicinal chemistry structure-activity relationship physicochemical property optimization

Trifluoromethyl vs. Halogen (Br/Cl) Substitution: Impact on Hydrogen Bond Acceptor Capacity

The 3-trifluoromethyl group of the target compound provides 3 covalently bonded fluorine atoms that collectively serve as weak hydrogen bond acceptors. In contrast, the 2-bromo analog (CAS 1351607-61-8) has only 2 hydrogen bond acceptor atoms total versus 5 for the target compound [1][2]. This substantial difference (ΔHBA = 3) fundamentally alters the compound's capacity to engage in polar interactions with protein targets. Additionally, bromine can participate in halogen bonding (σ-hole interactions) with backbone carbonyls or π-systems, a mode of molecular recognition unavailable to the -CF3 group. The CF3 group's fluorine atoms are considerably poorer hydrogen bond acceptors than carbonyl oxygens but contribute significantly to metabolic stability by blocking CYP450-mediated oxidation at the meta position.

medicinal chemistry molecular recognition halogen bonding

Indanyl-Benzamide Scaffold Class Evidence: Endocannabinoid System Modulation Potential vs. Kinase Inhibition

The target compound's scaffold belongs to the arylated trifluoromethyl indane/indene class for which systematic biological profiling has been published. In a 2019 Tetrahedron study, a series of 1-trifluoromethyl substituted indanes and indenes bearing aryl groups were tested against human endocannabinoid system targets: two compounds inhibited MAGL and three inhibited AEA uptake, with one compound showing low-micromolar FAAH inhibition [1]. None of the tested compounds displayed CB1 or CB2 receptor affinity. Separately, N-(2,3-dihydro-1H-inden-1-yl)-3-methoxy-4-(1H-pyrazol-4-yl)benzamide (a structurally distinct indenyl benzamide where the indane attaches via the 1-amino position rather than the 1-hydroxy-methyl linker) showed potent ROCK inhibition with an IC50 of 32.2 nM at pH 7.5 [2]. These data demonstrate that the indanyl benzamide scaffold can be tuned toward either serine hydrolase (MAGL/FAAH) or kinase (ROCK) pharmacology, and the particular substitution pattern of the target compound (1-hydroxy-methyl linker, meta-CF3 benzamide) places it at a structural intersection that has not been explicitly profiled. The demonstrated synthetic accessibility of this scaffold class [1] further supports its utility in focused library synthesis.

endocannabinoid system MAGL inhibition FAAH inhibition kinase selectivity

Topological Polar Surface Area (TPSA) Comparison: Predicted Blood-Brain Barrier Penetration Implications

The target compound has a computed Topological Polar Surface Area (TPSA) of 49.3 Ų [1], which is well below the empirical threshold of 90 Ų commonly associated with favorable passive blood-brain barrier (BBB) penetration. This compares favorably to related indanyl benzamide kinase inhibitors that typically bear additional heterocyclic substituents driving TPSA above 70 Ų. For context, the ROCK inhibitor N-(2,3-dihydro-1H-inden-1-yl)-3-methoxy-4-(1H-pyrazol-4-yl)benzamide has a substantially larger polar surface area due to the pyrazole ring, which may restrict its CNS exposure [2]. The combination of moderate lipophilicity (XLogP3 = 3.1) and low TPSA (49.3 Ų) positions the target compound within the favorable CNS drug-like chemical space according to Wager and Hitchcock criteria, provided that P-glycoprotein efflux liability is experimentally excluded.

CNS drug discovery blood-brain barrier physicochemical property drug-likeness

Commercial Availability and Purity Specifications: Benchmarking Against Closest Structural Analogs

The target compound is commercially supplied by Life Chemicals (catalog F5857-5405) in quantities ranging from 2 μmol ($57) to 10 mg ($79), with purity specified at 90%+ for milligram quantities [1]. This pricing and availability profile is comparable to its closest analog, the 4-trifluoromethoxy derivative (CAS 1396847-81-6), which is also available through similar vendor networks. However, the target compound's specific substitution pattern (meta-CF3 benzamide) is less commonly stocked than the para-OCF3 variant, making it a more constrained procurement item that may require longer lead times for bulk orders. The CAS 1351607-61-8 (2-bromo analog) is available through similar channels but lacks the metabolic stability advantages conferred by the trifluoromethyl group [2]. For screening library procurement, the target compound offers a differentiated chemotype within the indanyl benzamide family that is not redundant with more heavily stocked analogs.

compound procurement screening library chemical supplier comparison cost efficiency

Best-Fit Research and Industrial Application Scenarios for N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(trifluoromethyl)benzamide


CNS-Oriented Fragment-Based Drug Discovery (FBDD) Using a Low-TPSA, Meta-CF3 Benzamide Scaffold

The target compound's low TPSA (49.3 Ų), moderate lipophilicity (XLogP3 = 3.1), and molecular weight (335.3 Da) place it within the favorable CNS drug-like chemical space per Wager criteria [1]. Its use as a fragment-growing starting point for CNS targets is supported by class-level evidence that structurally related CF3-indane/indene derivatives modulate endocannabinoid system enzymes (MAGL, FAAH) without engaging CB1/CB2 receptors [2]. The meta-CF3 group provides metabolic stability at the 3-position of the benzamide ring while the 1-hydroxy group on the indane serves as a vector for further functionalization. Procurement of this compound should be prioritized by CNS drug discovery teams seeking a BBB-penetrant indanyl benzamide scaffold with a differentiated meta-CF3 electronic signature not available in common para-substituted screening decks .

Selectivity Profiling Across the Kinase–Serine Hydrolase Interface

Class-level evidence demonstrates that closely related indanyl benzamide scaffolds can engage either kinases (ROCK IC50 32.2 nM) [1] or serine hydrolases (MAGL, FAAH) [2] depending on the substitution pattern. The target compound's unique feature—a 1-hydroxy-methyl linker between the indane and benzamide, combined with meta-CF3 substitution—places it at a structural intersection that has not been explicitly profiled against either target class. This compound is therefore an ideal candidate for broad-panel kinase profiling (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) and serine hydrolase activity-based protein profiling (ABPP) to establish its selectivity fingerprint. The resulting data would provide a valuable selectivity benchmark for the indanyl benzamide chemotype, informing the design of selective inhibitors for either target class.

Agrochemical Lead Discovery: Indanyl Benzamide Fungicide Scaffold Diversification

The indanylbenzamide scaffold has established precedent as a fungicide pharmacophore: patents assigned to Sumitomo Chemical Company disclose indanylbenzamide derivatives with activity against Rhizoctonia solani and other plant pathogenic fungi [1]. The target compound incorporates a trifluoromethyl group at the meta position of the benzamide ring, a motif known to enhance metabolic stability and environmental persistence in agrochemical active ingredients. Its structural relationship to N-(1,1-dimethyl-4-indanyl)-2-(trifluoromethyl)benzamide—a compound reported to outperform mepronil and flutolanil against rice sheath blight [2]—supports its prioritization for antifungal screening panels. The 1-hydroxy group further provides a synthetic handle for pro-pesticide derivatization or formulation optimization.

Structure-Activity Relationship (SAR) Exploration of Trifluoromethyl Positional Isomers on the Benzamide Ring

The target compound (meta-CF3) serves as one member of a systematic positional isomer series that includes the ortho-CF3, meta-CF3, and para-CF3 variants of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide. Comparative procurement of all three isomers enables rigorous SAR dissection of how the CF3 position influences target binding, metabolic stability, and physicochemical properties. The meta isomer specifically provides a distinct electron-withdrawing inductive effect pattern compared to the para isomer, without the steric constraints of the ortho isomer. As noted in Section 3, the closest commercially tracked analog bears a para-OCF3 group rather than a para-CF3 group [1], making the meta-CF3 compound a non-redundant entry in any positional scanning library. Teams conducting matched molecular pair analysis (MMPA) should procure this compound alongside the para-OCF3 variant (CAS 1396847-81-6) and the 2-bromo analog (CAS 1351607-61-8) to fully deconvolute electronic, steric, and lipophilic contributions to SAR.

Quote Request

Request a Quote for N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.